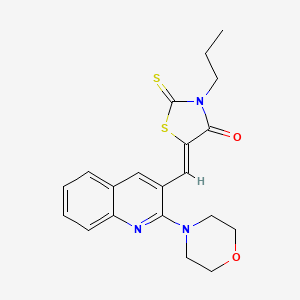
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18N8O2 and its molecular weight is 402.418. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
Imidazole derivatives are known for their antibacterial properties. They can be synthesized to target a variety of bacterial strains, including resistant ones. The presence of the imidazole ring can enhance the compound’s ability to interact with bacterial cell membranes or enzymes, leading to potential use in treating infections .
Antitumor and Anticancer Research
Compounds with an imidazole moiety have shown promise in antitumor activity. They can be designed to interfere with cancer cell signaling pathways or to induce apoptosis in tumor cells. Research in this area could lead to the development of new chemotherapeutic agents .
Anti-inflammatory Properties
The imidazole ring is present in many compounds with anti-inflammatory effects. These compounds can modulate the body’s inflammatory response, making them potential candidates for the treatment of chronic inflammatory diseases .
Antiviral Research
Imidazole-containing compounds can also exhibit antiviral activities. They may work by inhibiting viral replication or by blocking the interaction between the virus and host cells. This makes them valuable for the study of new treatments for viral infections .
Antioxidant Effects
The structure of imidazole derivatives allows them to act as antioxidants. They can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging-related diseases .
Antidiabetic Applications
Research into imidazole derivatives for antidiabetic applications focuses on their ability to regulate blood sugar levels. They may act on enzymes or receptors involved in glucose metabolism, offering a new approach to diabetes management .
Neuroprotective Research
Imidazole compounds have potential neuroprotective properties. They could protect nerve cells from damage or death caused by neurodegenerative diseases or brain injuries. This application is still in the early stages of research .
Drug Development and Synthesis
The imidazole ring is a key feature in many pharmaceuticals. It can be used as a building block in the synthesis of a wide range of drugs, including those with the applications mentioned above. The versatility of the imidazole ring makes it a valuable component in drug design .
Eigenschaften
IUPAC Name |
1-(6-imidazol-1-ylpyrimidin-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O2/c29-20(22-9-18-25-19(26-30-18)14-4-2-1-3-5-14)15-10-28(11-15)17-8-16(23-12-24-17)27-7-6-21-13-27/h1-8,12-13,15H,9-11H2,(H,22,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJKQOJAXMEZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=CN=C3)C(=O)NCC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2579471.png)

![Tert-butyl 4-[[(4-chloro-1,3,5-triazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2579475.png)
![N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(2-thienyl)acetamide](/img/structure/B2579478.png)


![7-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2579482.png)

![N-[4-(Aminomethyl)phenyl]-2-iodobenzamide](/img/structure/B2579486.png)

![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2579488.png)

![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)
